Cas no 2794-53-8 (1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one)

1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluoro-substituted indole core, which enhances its reactivity and binding affinity in biological systems. The compound's ketone functionality at the 1-position offers versatility for further synthetic modifications, making it a valuable intermediate in organic synthesis. The fluorine substituent at the 6-position improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced physicochemical properties. High purity and well-characterized synthesis routes ensure reproducibility in research applications.
1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one structure
2794-53-8 structure
Product Name:1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS No:2794-53-8
MF:C10H10FNO
MW:179.190906047821
MDL:MFCD00056020
CID:1110250
PubChem ID:44720736
Update Time:2025-06-08

1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)-Ethanone
    • 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • CS-0183936
    • SCHEMBL5764618
    • P20214
    • 2794-53-8
    • MDL: MFCD00056020
    • Inchi: 1S/C10H10FNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3
    • InChI Key: SRACFQHUJQURFL-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)N(C(C)=O)CC2

Computed Properties

  • Exact Mass: 179.074642105g/mol
  • Monoisotopic Mass: 179.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.3Ų

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1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:2794-53-8)1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Order Number:A1084771
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):160.0/240.0
Email:sales@amadischem.com

Additional information on 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Introduction to 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS No. 2794-53-8)

1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2794-53-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule belongs to the indole derivatives family, a class of substances widely recognized for their diverse biological activities and therapeutic potential. The presence of a fluoro substituent at the 6-position of the indole ring and the ketone functional group at the 1-position of the ethyl chain contribute to its unique chemical properties and biological relevance.

The structure of 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is characterized by a fused indole ring system, which is a core scaffold in numerous pharmacologically active agents. The fluoro atom, a key feature in modern drug design, enhances the metabolic stability and binding affinity of the molecule to biological targets. This modification has been extensively explored in the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.

In recent years, research on indole derivatives has seen significant advancements, particularly in understanding their role in modulating biological pathways. The fluoro-substituted indoles have garnered particular attention due to their ability to interact with enzymes and receptors with high specificity. For instance, studies have demonstrated that compounds with a similar structural motif can inhibit kinases and other enzymes involved in tumor growth and progression. The ketone group in 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one further contributes to its reactivity, allowing for further derivatization and functionalization to tailor its biological activity.

The pharmaceutical industry has leveraged the versatility of indole derivatives in developing novel therapeutic agents. 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been investigated as a potential lead compound for drugs targeting inflammatory diseases. Preliminary studies suggest that it may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its structural features make it a promising candidate for further exploration in oncology research.

One of the most compelling aspects of 1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is its potential as a scaffold for drug discovery. The indole core provides a rich framework for chemical modifications, enabling researchers to fine-tune its properties for specific therapeutic applications. The integration of computational methods such as molecular docking and virtual screening has accelerated the identification of novel analogs with enhanced efficacy and reduced toxicity.

The synthesis of 1-(6-fluoro-2,3-dihydro-1H-indol-1-ylolethanone (CAS No. 2794 53 8) involves multi-step organic reactions that highlight the synthetic prowess required to construct complex molecular architectures. Key synthetic strategies include condensation reactions between fluoro-substituted indoles and appropriate carbonyl precursors. These reactions often require careful optimization to achieve high yields and purity.

Recent advances in synthetic methodologies have enabled more efficient and scalable production of fluroindoles, including (6-fluorodihydroindolone) derivatives like (E)-Ethyl 6-fluorodihydroindolone). Techniques such as flow chemistry and continuous manufacturing have improved the sustainability and cost-effectiveness of producing these valuable intermediates.

The biological evaluation of (E)-Ethyl 6-fluorodihydroindolone) derivatives has revealed intriguing pharmacological profiles. In vitro studies have shown that these compounds can inhibit various enzymes involved in disease pathways, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are implicated in inflammation and pain mediation, making them attractive targets for therapeutic intervention.

The impact of fluorine substitution on drug-like properties cannot be overstated. The introduction of a fluorine atom into a molecule can significantly alter its pharmacokinetic behavior, including bioavailability, metabolic stability, and binding affinity. In the case of (E)-Ethyl 6-fluorodihydroindolone), the fluorine atom enhances its interaction with biological targets while minimizing off-target effects.

As research continues to uncover new therapeutic applications for indole derivatives, compounds like (E)-Ethyl 6-fluorodihydroindolone) are poised to play a pivotal role in next-generation drug development. Their unique structural features offer opportunities for designing molecules with improved efficacy and safety profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2794-53-8)1-(6-fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
A1084771
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):160.0/240.0
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